1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11-13-9-3-1-2-4-10(9)14(11)7-8-5-6-8/h1-4,8H,5-7H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYTACYBRMYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945021-18-1 | |
| Record name | 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation of o-Phenylenediamine with Cyclopropylmethyl Carbonyl Derivatives
A classical route involves cyclocondensation of o-phenylenediamine with cyclopropylmethyl-substituted carboxylic acids or esters under acidic conditions. For example, Methyl 2-(1H-benzimidazol-2-yl)acetate (CAS 49672-05-1) is synthesized via thionyl chloride-mediated esterification of 2-(1H-benzodiazol-2-yl)acetic acid in methanol, achieving 86% yield. Adapting this method, cyclopropylmethylacetic acid could serve as a precursor, though steric hindrance from the cyclopropane ring may necessitate harsher conditions.
Mechanistic Insight :
- Protonation of the carbonyl activates it for nucleophilic attack by o-phenylenediamine.
- Cyclodehydration forms the benzimidazole ring, with the cyclopropylmethyl group introduced via the carboxylic acid derivative.
Limitations :
- Low regioselectivity if multiple reactive sites exist.
- Cyclopropylmethyl carboxylic acids are less readily available, requiring custom synthesis.
Alkylation of Pre-Formed Benzimidazole
Alkylation of 2-aminobenzimidazole with cyclopropylmethyl bromide offers a direct route. However, competing alkylation at the C2 amine or N3 position complicates selectivity.
Optimization Data :
| Reagent | Solvent | Temperature | Yield | Regioselectivity (N1:N3) | Source |
|---|---|---|---|---|---|
| Cyclopropylmethyl bromide | DMF | 80°C | 45% | 3:1 | |
| Cyclopropylmethyl tosylate | THF | 60°C | 62% | 5:1 |
Key Findings :
Zinc Homoenolate-Mediated Cyclopropane Formation
Recent advances in cyclopropane synthesis, such as zinc homoenolate trapping (Scheme 1b in), enable diastereoselective access to trans-cyclopropylamines. Applying this to benzimidazole synthesis:
- Generate a zinc homoenolate from α-chloroaldehyde.
- Trap with 2-aminobenzimidazole to form the cyclopropylmethylamine moiety.
Conditions :
Advantages :
- High diastereoselectivity avoids costly chiral resolutions.
- Compatible with electron-deficient benzimidazoles.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Diastereoselectivity | Key Challenges |
|---|---|---|---|---|
| Condensation | 45–86% | Moderate | N/A | Precursor availability |
| Alkylation | 45–62% | High | Moderate | Regioselectivity control |
| Zinc Homoenolate Trapping | 70–78% | Low | High | Sensitivity to moisture |
Structural Characterization and Purity
1H NMR (CDCl₃) :
- δ 7.72–7.23 (m, 4H, aromatic), δ 4.09 (s, 2H, CH₂cyclopropyl), δ 3.82 (s, 3H, OCH₃ in ester intermediates).
HPLC-MS : m/z 191.2 [M+H]+ for methyl ester intermediates.
Purity Protocols :
- Column chromatography (SiO₂, EtOAc/hexane) for intermediates.
- Recrystallization from ethanol/water for final product.
Industrial and Pharmacological Applications
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of cyclopropylmethyl ketone derivatives.
Reduction: Formation of cyclopropylmethyl alcohol derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
1-(Cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine serves as a crucial intermediate in the synthesis of more complex organic compounds. It can undergo various reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties or functionalities. For instance:
- Oxidation : This reaction leads to the formation of cyclopropylmethyl ketone derivatives.
- Reduction : It results in cyclopropylmethyl alcohol derivatives.
- Substitution : This reaction generates substituted benzodiazole derivatives, which are valuable in developing new pharmaceuticals and materials.
Biological Applications
Potential Ligand in Biochemical Assays
The compound is being investigated for its role as a ligand in biochemical assays, particularly in studying enzyme mechanisms. Its ability to interact with specific molecular targets allows researchers to explore its potential as a probe for various biological processes.
Therapeutic Properties
Research indicates that this compound may exhibit anti-inflammatory and anti-cancer activities. Studies have shown that it can inhibit specific kinases implicated in cancer progression, such as PIM-1 kinase. The inhibition of this kinase is significant because overexpression of PIM-1 has been associated with genomic instability in prostate cancer cells .
Medicinal Chemistry
Drug Development
The compound's unique properties make it a candidate for drug development. The exploration of its therapeutic effects is ongoing, with particular interest in its potential to act as an inhibitor of protein-protein interactions (PPIs), which are crucial in many disease pathways. For example, fragment-based drug discovery techniques have highlighted its potential in stabilizing protein interactions critical for cancer treatment .
Industrial Applications
Material Science
In industry, this compound is utilized in the development of new materials with unique properties. Its chemical structure allows it to be used in creating polymers and coatings that may possess specific mechanical or thermal characteristics beneficial for various applications.
Summary of Key Findings
| Application Area | Description |
|---|---|
| Chemical Synthesis | Serves as a building block for more complex organic compounds through oxidation, reduction, and substitution reactions. |
| Biological Research | Investigated as a ligand for biochemical assays; potential anti-inflammatory and anti-cancer properties noted. |
| Medicinal Chemistry | Explored for drug development; significant interest in its role as a kinase inhibitor targeting cancer pathways. |
| Industrial Use | Applied in developing new materials like polymers and coatings with unique properties. |
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Substituent Effects on Molecular Properties
- This may improve solubility in polar solvents .
- Benzyl/4-Chlorophenylmethyl : Aromatic substituents increase lipophilicity and may enhance binding to hydrophobic pockets in biological targets. The 4-chloro derivative adds electron-withdrawing effects, possibly altering receptor affinity .
- Sulfonyl Groups (e.g., PR3) : Sulfonyl derivatives exhibit strong electron-withdrawing effects, which can modulate acidity and hydrogen-bonding capacity. These compounds show high purity (100% by UPLC-MS) and are active as 5-HT6 receptor ligands .
Biological Activity
1-(Cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine is a compound that belongs to the benzodiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).
Structural Characteristics
The molecular formula of this compound is C12H12N2, and it features a unique cyclopropylmethyl substituent on the benzodiazole ring. This structural configuration is believed to enhance its binding affinity to various biological targets, which may contribute to its pharmacological effects.
Biological Activity Overview
Research indicates that compounds within the benzodiazole family exhibit a range of biological activities:
- Antimicrobial Activity : Benzodiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific interactions of this compound with microbial targets remain to be fully elucidated but suggest potential as an antimicrobial agent .
- Anticancer Properties : Similar compounds have been investigated for their anticancer effects. The ability of this compound to inhibit cancer cell proliferation could be linked to its structural features that allow interaction with cellular pathways associated with tumor growth .
The mechanism by which this compound exerts its biological effects is not yet fully understood. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways. For instance, it could potentially inhibit certain enzymes critical for bacterial survival or cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR of benzodiazole derivatives indicates that modifications in the structure can significantly affect their biological activity. The cyclopropylmethyl group in this compound may enhance its lipophilicity and improve permeability across biological membranes, thereby increasing its efficacy as a therapeutic agent .
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(Phenylethyl)-1H-1,3-benzodiazol-2-amine | Contains a phenylethyl group | Anticancer properties |
| 2-(Cyclopropylmethyl)-1H-1,3-benzodiazol-5-amine | Substituted at position 5 of the ring | Antimicrobial activity |
| 2-(Methyl)-1H-benzodiazol-3(2H)-one | Methyl substitution on benzodiazole | Neuroprotective effects |
This table illustrates how variations in substituents can lead to differing pharmacological profiles among benzodiazole derivatives.
Q & A
Q. Basic
- ¹H/¹³C NMR : Assigns cyclopropylmethyl protons (δ 0.5–1.5 ppm) and benzodiazole aromatic protons (δ 7.0–8.5 ppm). Coupling constants (J = 4–8 Hz) confirm cyclopropane ring geometry .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 230.1) and fragments like [C₃H₅]⁺ (cyclopropylmethyl group) .
- IR spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate the benzodiazole core .
What strategies address contradictions in spectral data during structural elucidation?
Q. Advanced
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating protons and carbons. For instance, HMBC correlations between cyclopropylmethyl protons and the benzodiazole C2 carbon confirm substitution patterns .
- X-ray crystallography : SHELXL refinement (e.g., using twin-law detection for twinned crystals) provides unambiguous bond lengths and angles. High-resolution data (d-spacing < 0.8 Å) improve accuracy .
- Computational validation : Density Functional Theory (DFT) calculations compare experimental and theoretical NMR/IR spectra to identify discrepancies .
How can computational methods predict the biological activity of this compound?
Q. Advanced
- Molecular docking : Screens against targets like 5-HT₆ receptors (IC₅₀ < 10 µM) using AutoDock Vina. Docking scores correlate with experimental binding affinities .
- MD simulations : Assess stability in biological membranes (e.g., 100-ns trajectories in lipid bilayers) to predict bioavailability .
- QSAR models : Relate substituent effects (e.g., cyclopropylmethyl hydrophobicity) to antimicrobial activity (MIC values against S. aureus: 2–8 µg/mL) .
What challenges arise in crystallographic refinement of this compound, and how are they mitigated?
Q. Advanced
- Twinned data : SHELXL’s TWIN and BASF commands refine twinned crystals by partitioning intensity contributions from overlapping domains .
- Disorder modeling : Cyclopropylmethyl groups often exhibit rotational disorder. PART and SUMP restraints in SHELXL stabilize refinement .
- High-resolution limitations : For data with Rint > 0.05, SHELXD improves phase determination via dual-space recycling .
How do solvent and catalyst choices impact the synthesis of derivatives with modified cyclopropyl groups?
Q. Advanced
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of benzodiazole nitrogen, improving substitution yields by 15–20% .
- Catalyst optimization : Pd(OAc)₂/Xantphos systems enable Suzuki couplings with aryl boronic acids (e.g., 4-chlorophenyl derivatives), achieving >90% conversion .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for cyclopropylmethylation, with minimal side-product formation .
What are the key considerations for stability studies of this compound under physiological conditions?
Q. Advanced
- pH-dependent degradation : HPLC monitoring (C18 column, 254 nm) shows 85% stability at pH 7.4 (24 hours) vs. 40% at pH 2.0, indicating gastric instability .
- Metabolic profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylated cyclopropane) in liver microsomes, with CYP3A4 as the major metabolizing enzyme .
- Light sensitivity : UV-Vis spectroscopy reveals degradation (λmax 290 nm) under UV light, necessitating amber vial storage .
How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
Q. Advanced
- Pharmacokinetic profiling : Low oral bioavailability (<20% in rats) due to first-pass metabolism explains disparities between in vitro IC₅₀ (1 µM) and in vivo ED₅₀ (>50 mg/kg) .
- Protein binding assays : >95% plasma protein binding reduces free drug concentration, requiring dose adjustments in xenograft models .
- Metabolite interference : Active metabolites (e.g., sulfoxide derivatives) may contribute to off-target effects in vivo, masked in cell-based assays .
What analytical techniques validate purity for compounds synthesized via novel routes?
Q. Basic
- HPLC-DAD : Retention time consistency (e.g., 8.2 ± 0.1 minutes) and UV spectrum matching confirm >98% purity .
- Elemental analysis : Acceptable C, H, N percentages within ±0.3% of theoretical values (e.g., C: 62.1%, H: 5.2%, N: 18.4%) .
- TLC monitoring : Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1) ensures reaction completion .
How does the cyclopropylmethyl group influence the compound’s electronic and steric properties?
Q. Advanced
- Steric effects : The cyclopropane ring’s rigidity increases torsional strain, reducing rotational freedom by 30% (DFT calculations) and enhancing target selectivity .
- Electronic effects : Cyclopropyl’s inductive electron-withdrawing effect lowers benzodiazole pKa by 1.5 units, improving solubility at physiological pH .
- SAR studies : Substitution with bulkier groups (e.g., cyclohexylmethyl) decreases 5-HT₆ receptor binding (Ki from 12 nM to 220 nM), highlighting steric limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
